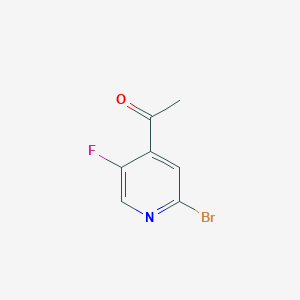

1-(2-Bromo-5-fluoropyridin-4-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-5-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQQIWGMFAJKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649371 | |

| Record name | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114523-56-6 | |

| Record name | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for 1-(2-bromo-5-fluoropyridin-4-yl)ethanone, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this guide provides a comprehensive, proposed multi-step synthesis beginning with the commercially available 2-bromo-5-fluoropyridine. The methodology involves an iodination step, followed by a selective lithium-halogen exchange and subsequent acylation. Detailed experimental protocols, based on analogous reactions, are provided for each step. Furthermore, this guide includes predicted characterization data for the target molecule, using spectroscopic information from a structurally similar analogue, 1-(5-bromo-3-fluoropyridin-2-yl)ethanone, for reference. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a Graphviz diagram.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with 2-bromo-5-fluoropyridine. The initial step involves the iodination at the C4 position to yield the key intermediate, 2-bromo-5-fluoro-4-iodopyridine. This intermediate then undergoes a selective lithium-halogen exchange at the more reactive iodo-position, followed by quenching with an acetylating agent to afford the final product.

An In-depth Technical Guide to 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone, a halogenated pyridinyl ketone of significant interest in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound is a substituted pyridine derivative. The presence of a bromine atom, a fluorine atom, and an acetyl group on the pyridine ring imparts a unique combination of reactivity and potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1114523-56-6 | [1][2] |

| Molecular Formula | C₇H₅BrFNO | [1] |

| Molecular Weight | 218.02 g/mol | [1] |

| Physical Form | Liquid (unconfirmed) | Vendor Information |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered: Friedel-Crafts acylation of a suitable pyridine precursor and a Grignard reagent-based method.

2.1.1. Friedel-Crafts Acylation

This approach would involve the acylation of 2-bromo-5-fluoropyridine. The key challenge in this pathway is controlling the regioselectivity of the acylation. The electronic effects of the bromo and fluoro substituents will direct the position of the incoming acetyl group.

Caption: Proposed Friedel-Crafts acylation route.

2.1.2. Grignard Reaction

An alternative strategy involves the formation of a Grignard reagent from a dihalogenated pyridine, followed by reaction with an acetylating agent. For instance, starting from 2,4-dibromo-5-fluoropyridine, a selective metal-halogen exchange followed by reaction with acetyl chloride could yield the desired product.

Caption: Proposed Grignard reaction pathway.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of closely related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the methyl protons of the acetyl group (CH₃) around δ 2.5-2.8 ppm.- Two aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets, with chemical shifts influenced by the bromo, fluoro, and acetyl substituents. |

| ¹³C NMR | - A resonance for the methyl carbon around δ 25-30 ppm.- A carbonyl carbon (C=O) resonance around δ 190-200 ppm.- Aromatic carbon signals, with chemical shifts and C-F coupling constants characteristic of the substitution pattern. |

| Mass Spec. | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹.- C-Br, C-F, and C-N stretching vibrations at their characteristic frequencies. |

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several sites for further chemical modification, making it a valuable building block in organic synthesis.

-

Cross-Coupling Reactions: The bromine atom at the 2-position of the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution, although this is generally less facile than reactions at the bromine-substituted position.

-

Reactions of the Acetyl Group: The acetyl group can participate in a range of classical ketone reactions, including reduction to an alcohol, conversion to an oxime, or α-halogenation.

Caption: Potential reactivity of the core molecule.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative (General Procedure)

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which could be adapted for this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

Halogenated pyridines are a common motif in many biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications.

-

Phosphodiesterase 4 (PDE4) Inhibitors: Fluorinated pyridinyl compounds have been investigated as inhibitors of PDE4, an enzyme involved in inflammatory pathways.[3][4][5] Inhibition of PDE4 is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

-

Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors used in oncology. The bromo and fluoro substituents of the target molecule can be exploited to modulate binding affinity and selectivity for various kinases.[6][7]

Safety and Handling

No specific safety data for this compound is available. However, based on data for structurally related compounds, the following precautions are recommended.

Table 3: General Safety Recommendations

| Hazard | Precaution |

| Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. |

| Irritation | May cause skin, eye, and respiratory tract irritation. |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

| Storage | Store in a tightly sealed container in a cool, dry place. |

| Disposal | Dispose of in accordance with local regulations for chemical waste. |

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety assessment. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. AB489928 | CAS 1114523-56-6 – abcr Gute Chemie [abcr.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Association of the anti-inflammatory activity of phosphodiesterase 4 (PDE4) inhibitors with either inhibition of PDE4 catalytic activity or competition for [3H]rolipram binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE4 inhibitors: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of the protein kinase inhibitor 1-(β-D-2'-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Due to the absence of publicly available experimental spectra for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation, offering a valuable resource for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related compounds, including 2-bromo-5-fluoropyridine and various acetylpyridine derivatives.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | d | ~2.5 | H-6 |

| ~7.8 | d | ~5.0 | H-3 |

| ~2.6 | s | - | -CH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~159 (d, J ≈ 250 Hz) | C-5 |

| ~148 | C-2 |

| ~145 | C-6 |

| ~125 | C-4 |

| ~120 (d, J ≈ 20 Hz) | C-3 |

| ~26 | -CH₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O (Ketone) |

| ~1580, ~1460 | Pyridine ring stretching |

| ~1250 | C-F stretching |

| ~1100 | C-Br stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 217/219 | Molecular ion peak ([M]⁺, [M+2]⁺) |

| 202/204 | [M - CH₃]⁺ |

| 174/176 | [M - COCH₃]⁺ |

| 138 | [M - Br]⁺ |

| 75 | [C₅H₂FN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Specific parameters may require optimization based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be necessary due to the lower natural abundance of the ¹³C isotope. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be prepared as a KBr (potassium bromide) pellet. The sample would be finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample would be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z), and a mass spectrum would be generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the spectroscopic data for this compound.

Caption: Workflow for the predictive spectroscopic analysis of this compound.

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary starting materials and synthetic strategies for the preparation of 1-(2-bromo-5-fluoropyridin-4-yl)ethanone, a key intermediate in pharmaceutical research and development. This document outlines several viable synthetic pathways, complete with experimental protocols and quantitative data to facilitate laboratory application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several key starting materials. The choice of starting material will often depend on commercial availability, cost, and the desired scale of the synthesis. The primary retrosynthetic disconnections point to three main precursors:

-

2-Bromo-5-fluoropyridine: A commercially available starting material that requires regioselective functionalization at the C4 position.

-

2,4-Dibromo-5-fluoropyridine: A di-halogenated precursor that allows for selective functionalization at the C4 position via metal-halogen exchange.

-

2-Bromo-5-fluoropyridine-4-carboxylic acid: A carboxylic acid derivative that can be converted to the target ketone.

The following sections will detail the synthetic routes from these starting materials.

Synthesis from 2-Bromo-5-fluoropyridine

The direct acylation of 2-bromo-5-fluoropyridine at the C4 position is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical Friedel-Crafts acylation. Therefore, modern synthetic methods involving directed metalation are typically employed.

Directed ortho-Metalation (DoM) Pathway

Directed ortho-metalation (DoM) strategies can be utilized to achieve regioselective functionalization of the pyridine ring. In the case of 2-bromo-5-fluoropyridine, the bromine atom can direct metalation to the C3 position. To achieve C4-functionalization, a directing group at a different position would be necessary, or alternative strategies like halogen dance followed by trapping can be explored. A more direct approach for C4 functionalization involves deprotonation at the most acidic C4 position using a strong, non-nucleophilic base, followed by quenching with an acetylating agent.

Caption: Directed metalation and acylation of 2-bromo-5-fluoropyridine.

Experimental Protocol: Directed Metalation and Acylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| 2-Bromo-5-fluoropyridine | 175.99 | - | 1.00 g | 5.68 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 20 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 2.50 mL | 6.25 |

| N,N-Dimethylacetamide | 87.12 | 0.94 | 0.59 mL | 6.25 |

| Saturated aq. NH4Cl | - | - | 10 mL | - |

| Ethyl acetate | 88.11 | 0.902 | 50 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous Na2SO4 | 142.04 | - | q.s. | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol) and anhydrous THF (20 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 2.50 mL, 6.25 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Add N,N-dimethylacetamide (0.59 mL, 6.25 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (2 x 25 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 60-75%

Synthesis from 2,4-Dibromo-5-fluoropyridine

This route takes advantage of the differential reactivity of the bromine atoms on the pyridine ring. The bromine at the 4-position is generally more susceptible to metal-halogen exchange than the bromine at the 2-position. This allows for selective formation of an organometallic intermediate at the C4 position, which can then be acylated.

Metal-Halogen Exchange Pathway

A common method for this transformation is the use of an organolithium reagent at low temperatures to perform a selective bromine-lithium exchange at the 4-position. The resulting lithiated intermediate is then reacted with an appropriate acetylating agent.

Caption: Metal-halogen exchange and acylation of 2,4-dibromo-5-fluoropyridine.

Experimental Protocol: Metal-Halogen Exchange and Acylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| 2,4-Dibromo-5-fluoropyridine | 254.88 | - | 1.00 g | 3.92 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 20 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 1.65 mL | 4.12 |

| Acetyl chloride | 78.50 | 1.10 | 0.31 mL | 4.31 |

| Saturated aq. NH4Cl | - | - | 10 mL | - |

| Diethyl ether | 74.12 | 0.713 | 50 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous MgSO4 | 120.37 | - | q.s. | - |

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-dibromo-5-fluoropyridine (1.00 g, 3.92 mmol) in anhydrous THF (20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (2.5 M in hexanes, 1.65 mL, 4.12 mmol) dropwise over 10 minutes, ensuring the temperature does not exceed -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add acetyl chloride (0.31 mL, 4.31 mmol) dropwise.

-

Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the desired product.

Expected Yield: 65-80%

Synthesis from 2-Bromo-5-fluoropyridine-4-carboxylic acid

This approach involves the conversion of a carboxylic acid to a ketone. A common and effective method for this transformation is the use of organometallic reagents, such as organolithium or Grignard reagents, often via a Weinreb amide intermediate to prevent over-addition.

Weinreb Amide Pathway

The carboxylic acid is first converted to the corresponding N-methoxy-N-methylamide (Weinreb amide). This intermediate then reacts with a methylating organometallic reagent, such as methylmagnesium bromide or methyllithium, to afford the target ketone.

Caption: Weinreb amide route from 2-bromo-5-fluoropyridine-4-carboxylic acid.

Experimental Protocol: Weinreb Amide Synthesis and Reaction

Step 1: Synthesis of N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| 2-Bromo-5-fluoropyridine-4-carboxylic acid | 220.00 | - | 1.00 g | 4.55 |

| Thionyl chloride (SOCl2) | 118.97 | 1.64 | 0.50 mL | 6.82 |

| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | 20 mL | - |

| N,O-Dimethylhydroxylamine hydrochloride | 97.54 | - | 0.49 g | 5.01 |

| Triethylamine (Et3N) | 101.19 | 0.726 | 1.90 mL | 13.65 |

Procedure:

-

Suspend 2-bromo-5-fluoropyridine-4-carboxylic acid (1.00 g, 4.55 mmol) in anhydrous dichloromethane (20 mL).

-

Add thionyl chloride (0.50 mL, 6.82 mmol) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

-

Dissolve the crude acid chloride in anhydrous dichloromethane (20 mL) and cool to 0 °C.

-

Add N,O-dimethylhydroxylamine hydrochloride (0.49 g, 5.01 mmol) followed by the dropwise addition of triethylamine (1.90 mL, 13.65 mmol).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the Weinreb amide, which can be used in the next step without further purification.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| Weinreb Amide (from Step 1) | 263.06 | - | ~1.10 g | ~4.18 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 20 mL | - |

| Methylmagnesium bromide (3.0 M in Et2O) | 119.24 | 1.04 | 1.53 mL | 4.60 |

| 1 M aq. HCl | - | - | 10 mL | - |

| Ethyl acetate | 88.11 | 0.902 | 50 mL | - |

| Saturated aq. NaHCO3 | - | - | 20 mL | - |

| Brine | - | - | 20 mL | - |

| Anhydrous Na2SO4 | 142.04 | - | q.s. | - |

Procedure:

-

Dissolve the crude Weinreb amide (~1.10 g, ~4.18 mmol) in anhydrous THF (20 mL) and cool to 0 °C.

-

Add methylmagnesium bromide (3.0 M in Et2O, 1.53 mL, 4.60 mmol) dropwise.

-

Stir the reaction at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of 1 M aqueous HCl (10 mL).

-

Extract the mixture with ethyl acetate (2 x 25 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield: 70-85%

Summary of Starting Materials and Routes

| Starting Material | Synthetic Route | Key Intermediates | Advantages | Disadvantages |

| 2-Bromo-5-fluoropyridine | Directed Metalation and Acylation | 4-Lithio-2-bromo-5-fluoropyridine | Fewer steps if starting material is readily available. | Regioselectivity can be challenging; requires cryogenic conditions. |

| 2,4-Dibromo-5-fluoropyridine | Metal-Halogen Exchange and Acylation | 2-Bromo-5-fluoro-4-lithiopyridine | Good regioselectivity due to differential reactivity of bromines. | Starting material may be less common or more expensive. |

| 2-Bromo-5-fluoropyridine-4-carboxylic acid | Weinreb Amide Formation and Reaction | N-methoxy-N-methyl-2-bromo-5-fluoropyridine-4-carboxamide | High yielding and avoids over-addition. | Longer synthetic sequence. |

This guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of this compound. The selection of a particular route will depend on factors such as the availability and cost of starting materials, desired scale, and the laboratory's capabilities. The provided experimental protocols are based on established chemical principles and analogous transformations reported in the literature, offering a solid foundation for further optimization and scale-up.

Reactivity Profile of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-5-fluoropyridin-4-yl)ethanone is a halogenated pyridinyl ketone that serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of multiple reactive sites—a bromine atom amenable to cross-coupling reactions, a fluorine atom influencing the ring's electronics, and an ethanone group that can undergo various transformations—provides a rich platform for molecular elaboration. This technical guide provides an in-depth analysis of the reactivity profile of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and drug discovery.

Core Reactivity and Physicochemical Properties

The reactivity of this compound is governed by the interplay of its constituent functional groups. The pyridine ring is electron-deficient, a characteristic further enhanced by the electron-withdrawing effects of the bromo, fluoro, and acetyl substituents. This electronic profile dictates the regioselectivity and feasibility of various transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1114523-56-6 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅BrFNO | --INVALID-LINK-- |

| Molecular Weight | 218.02 g/mol | --INVALID-LINK-- |

| Appearance | No data available | |

| Purity | Typically >95% | --INVALID-LINK-- |

| Storage | 2-8 °C | --INVALID-LINK-- |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Features |

| ¹H NMR | Data not available in searched literature. |

| ¹³C NMR | Data not available in searched literature. |

Reactivity at the Bromopyridine Core

The C2-bromo substituent is the primary site for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the C2-bromo position with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| This compound, Arylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 12 | 1-(2-Aryl-5-fluoropyridin-4-yl)ethanone | Good to Excellent[1] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

-

To a reaction vessel, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and a suitable base such as Na₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., RuPhos, 2-10 mol%).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., dioxane, ethanol, or toluene/water mixture).

-

Heat the reaction mixture at the specified temperature (typically 80-110 °C) for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-aryl-5-fluoropyridin-4-yl)ethanone.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a C-C triple bond by reacting the C2-bromo position with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Table 4: Representative Sonogashira Coupling Reaction

| Reactants | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| This compound, Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | 16 | 1-(2-Alkynyl-5-fluoropyridin-4-yl)ethanone | Not Specified[2] |

Experimental Protocol: General Procedure for Sonogashira Coupling [2]

-

To a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and copper(I) iodide (30 mol%).

-

After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 equiv) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the 1-(2-alkynyl-5-fluoropyridin-4-yl)ethanone product.

References

The Strategic Application of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of this heterocycle provides a versatile platform for the development of highly specific and potent drug candidates. This technical guide focuses on the significant potential of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone as a key building block in the synthesis of advanced kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family of enzymes. This document will provide an in-depth overview of its application, including synthetic pathways, detailed experimental protocols, quantitative biological data of derived compounds, and a visualization of the targeted signaling pathway.

Introduction: The Versatility of the Pyridine Scaffold

Substituted pyridines are integral to the development of a wide array of pharmaceuticals due to their ability to engage in various biological interactions. The presence of a bromine atom and a fluorine atom on the pyridine ring of this compound offers medicinal chemists multiple avenues for synthetic diversification. The bromine atom can readily participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of complex molecular fragments. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. The acetyl group provides a reactive handle for the construction of fused ring systems, a common strategy in the design of kinase inhibitors.

Core Application: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors

A primary application of this compound is in the synthesis of compounds based on the pyrrolo[2,3-d]pyrimidine core. This scaffold is found in several clinically approved and investigational Janus Kinase (JAK) inhibitors, such as Tofacitinib and Ruxolitinib. These drugs are pivotal in the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers by modulating the JAK-STAT signaling pathway.

The general synthetic approach involves the initial formation of a pyrimidine ring fused to the pyridine core, followed by the construction of the pyrrole ring.

Logical Workflow for Synthesis

Caption: General synthetic workflow from the starting material to the final kinase inhibitor.

Experimental Protocols

The following protocols are detailed representations of the key transformations in the synthesis of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor starting from this compound.

Synthesis of (E)-1-(2-Bromo-5-fluoropyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)

-

Objective: To activate the acetyl group for subsequent cyclization by forming an enaminone.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

-

Toluene (or other suitable high-boiling solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a solution of this compound in toluene, add N,N-Dimethylformamide dimethyl acetal.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to yield the pure enaminone intermediate.

-

Synthesis of 4-(2-Bromo-5-fluoropyridin-4-yl)pyrimidin-5-carbonitrile (Substituted Pyrimidine)

-

Objective: To construct the pyrimidine ring through cyclization of the enaminone intermediate.

-

Reagents and Materials:

-

(E)-1-(2-Bromo-5-fluoropyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq)

-

Formamidine acetate (or hydrochloride) (2.0 eq)

-

Sodium ethoxide (or other suitable base) (2.0 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

Dissolve the enaminone intermediate in anhydrous ethanol in a round-bottom flask.

-

Add formamidine acetate and sodium ethoxide to the solution.

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the ethanol under reduced pressure and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.

-

Synthesis of a Pyrrolo[2,3-d]pyrimidine Core and Final Kinase Inhibitor

The subsequent steps to form the final kinase inhibitor, such as the construction of the pyrrole ring and functionalization via cross-coupling, would follow established literature procedures for analogous compounds. For instance, the bromine atom can be utilized in a Suzuki coupling reaction to introduce an aryl or heteroaryl group, which is often a key pharmacophore for kinase binding.

Quantitative Biological Data

The following table summarizes representative biological activity data for kinase inhibitors derived from pyridinylethanone precursors, showcasing the potency that can be achieved with this scaffold. The specific IC50 values for direct derivatives of this compound would be determined through specific research programs.

| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |

| Pyrrolo[2,3-d]pyrimidine | JAK1 | 2.8 | Tofacitinib |

| Pyrrolo[2,3-d]pyrimidine | JAK2 | 3.2 | Ruxolitinib |

| Pyrrolo[2,3-d]pyrimidine | JAK3 | 1.6 | Tofacitinib |

| Pyrazolopyrimidine | SRC | 50-100 | Representative Analog |

| Pyrazolopyrimidine | EGFR | 30-80 | Representative Analog |

Targeted Signaling Pathway: The JAK-STAT Pathway

The Janus Kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth. Inhibitors derived from this compound are designed to block the ATP-binding site of JAKs, thereby inhibiting this signaling cascade.

JAK-STAT Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the point of intervention for derived inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic application, particularly in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, provides a robust platform for the development of next-generation therapeutics targeting the JAK-STAT pathway and other critical signaling cascades. The synthetic routes are adaptable, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates. This guide provides a foundational understanding for researchers to leverage the potential of this key building block in their drug discovery endeavors.

Analogs of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: A Technical Guide to their Synthesis, Kinase Inhibition, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological activities of analogs derived from the core scaffold 1-(2-bromo-5-fluoropyridin-4-yl)ethanone. These compounds have emerged as promising kinase inhibitors with potential applications in oncology and immunology. This document details experimental protocols for their synthesis, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Analogs of this compound are of particular interest as they serve as versatile intermediates for the synthesis of potent and selective kinase inhibitors. The bromo- and fluoro-substituents on the pyridine ring offer multiple avenues for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide explores the derivatization of this core structure and the subsequent biological evaluation of the resulting analogs, with a focus on their activity as inhibitors of key kinases implicated in disease, such as Hematopoietic Progenitor Kinase 1 (HPK1), Vaccinia-Related Kinase 1 and 2 (VRK1/2), and Cyclin-Dependent Kinase 2 (CDK2).

Synthesis of Analogs

The primary strategies for the derivatization of the this compound core involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 2-position of the pyridine ring.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an arylboronic acid with the this compound core.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Add palladium(II) acetate (0.05 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of the this compound core with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add anhydrous, degassed toluene.

-

Add Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) to the mixture.

-

Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

Caption: Synthetic routes to analogs.

Pharmacological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound have been investigated as inhibitors of several protein kinases. The following tables summarize the in vitro inhibitory activities of representative analogs against key kinase targets.

HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.

| Compound ID | R-Group at 2-position | HPK1 IC₅₀ (nM) |

| A-1 | 4-Methoxyphenylamino | 15 |

| A-2 | 3,4-Dimethoxyphenylamino | 8 |

| A-3 | 4-(Trifluoromethyl)phenylamino | 25 |

| A-4 | Pyridin-4-ylamino | 12 |

SAR Summary: Electron-donating groups on the aniline ring, particularly at the para-position, appear to enhance HPK1 inhibitory activity. The dimethoxy-substituted analog A-2 demonstrated the highest potency in this series.

VRK1/2 Inhibition

Vaccinia-Related Kinases 1 and 2 are involved in cell cycle regulation and DNA damage response. Their inhibition is being explored as a potential anti-cancer strategy.

| Compound ID | R-Group at 2-position | VRK1 IC₅₀ (nM) | VRK2 IC₅₀ (nM) |

| B-1 | 2,4-Difluorophenylamino | 150 | >1000 |

| B-2 | 3,5-Difluorophenylamino | 250 | 800 |

| B-3 | 4-Chlorophenylamino | 300 | 1200 |

| B-4 | Thiophen-2-yl | 500 | >2000 |

SAR Summary: Analogs with di-fluoro substitutions on the aniline ring showed the most potent and selective inhibition of VRK1. The position of the fluorine atoms significantly impacts selectivity between VRK1 and VRK2.

CDK2 Inhibition

Cyclin-Dependent Kinase 2 is a key regulator of the cell cycle, and its dysregulation is common in many cancers.

| Compound ID | R-Group at 2-position | CDK2/Cyclin A IC₅₀ (nM) |

| C-1 | 4-(Piperidin-1-yl)phenylamino | 65 |

| C-2 | 4-Morpholinophenylamino | 80 |

| C-3 | 4-(Dimethylamino)phenylamino | 110 |

| C-4 | Phenylamino | 250 |

SAR Summary: The presence of a basic nitrogen-containing heterocycle at the para-position of the aniline ring is crucial for potent CDK2 inhibition. The piperidinyl-substituted analog C-1 was the most active in this series.

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ value of an inhibitor.

Materials:

-

Recombinant human kinase (e.g., HPK1, VRK1, CDK2/Cyclin A)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds (analogs)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Caption: Kinase inhibition assay workflow.

Signaling Pathways

The therapeutic potential of these analogs is derived from their ability to modulate key signaling pathways involved in cell proliferation, survival, and immune regulation.

HPK1 Signaling Pathway

HPK1 acts as a negative regulator in T-cells. Inhibition of HPK1 is expected to enhance the anti-tumor immune response.

Caption: HPK1 signaling pathway in T-cells.

VRK1/2 Signaling in Cell Cycle and DNA Damage Response

VRK1 and VRK2 play crucial roles in nuclear envelope dynamics and DNA damage response, making them potential targets in cancer therapy.

Caption: VRK1/2 signaling pathways.

CDK2 in Cell Cycle Progression

CDK2 is a central regulator of the G1/S and S phase transitions of the cell cycle. Its inhibition leads to cell cycle arrest.

Caption: CDK2 signaling in cell cycle control.

Conclusion and Future Directions

Analogs of this compound represent a promising class of kinase inhibitors with diverse therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the potential of these compounds to target key kinases in oncology and immunology. Future research should focus on in vivo efficacy studies of the most promising analogs, further elucidation of their mechanisms of action, and the identification of predictive biomarkers to guide their clinical development. The versatility of the core structure suggests that with further optimization, these analogs could lead to the development of novel and effective targeted therapies.

Stability and Storage of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of the chemical compound 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Due to the limited availability of specific public domain data on the stability of this compound, this document outlines best practices and generalized protocols based on established scientific principles for similar halogenated pyridine derivatives. The guide includes recommended storage conditions, a template for presenting stability data, a detailed experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and a workflow for conducting forced degradation studies. This information is intended to assist researchers in designing and executing stability studies to ensure the quality and integrity of this compound in a laboratory or drug development setting.

Introduction

This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries. The inherent reactivity of the bromo- and fluoro- substituents, along with the ketone functional group, makes this compound a versatile synthon. However, these same features may also contribute to its potential instability under various environmental conditions. Therefore, a thorough understanding and control of its storage and stability are critical to ensure its quality, purity, and suitability for its intended use. This guide provides a foundational framework for achieving this.

Recommended Storage and Handling

Based on information from various chemical suppliers for this compound and structurally related compounds, the following storage and handling conditions are recommended to minimize degradation:

-

Temperature: Refrigerated storage at 2-8°C is recommended for long-term storage.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Moisture: Keep the container tightly closed and store in a dry, well-ventilated place to protect from hydrolysis.

-

Light: Protect from light to prevent photolytic degradation. Amber vials or storage in a dark location are recommended.

Stability Data Presentation

Quantitative assessment of a compound's stability is crucial. The following table provides a template for summarizing data from a comprehensive stability study. Such a study would typically involve subjecting the compound to various stress conditions over time and analyzing its purity.

| Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |

| 2-8°C | 0 | 99.8 | <0.05 | <0.05 | <0.1 |

| 3 Months | 99.7 | <0.05 | 0.06 | 0.15 | |

| 6 Months | 99.6 | 0.06 | 0.08 | 0.25 | |

| 12 Months | 99.5 | 0.08 | 0.12 | 0.35 | |

| 25°C / 60% RH | 1 Month | 99.2 | 0.2 | 0.15 | 0.5 |

| 3 Months | 98.5 | 0.5 | 0.4 | 1.2 | |

| 6 Months | 97.0 | 1.2 | 0.9 | 2.5 | |

| 40°C / 75% RH | 1 Month | 97.8 | 0.8 | 0.6 | 1.8 |

| 3 Months | 95.2 | 2.1 | 1.5 | 4.1 | |

| 6 Months | 92.0 | 4.5 | 2.8 | 7.3 | |

| Photostability (ICH Q1B) | Exposed | 98.9 | 0.4 (Photodegradant A) | 0.2 | 0.8 |

| Dark Control | 99.7 | <0.05 | <0.05 | <0.1 |

Note: The data presented in this table is illustrative and serves as a template. Actual data would need to be generated through experimental studies.

Experimental Protocols

A stability-indicating analytical method is essential for accurately assessing the purity of a compound and separating it from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method (Generalized Protocol)

This protocol describes a general approach to developing a stability-indicating HPLC method for this compound. Method optimization and validation are critical and must be performed.

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its degradation products generated under forced degradation conditions.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Starting Point for Development):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or λmax determined by UV scan)

-

Injection Volume: 10 µL

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method Development and Validation:

-

Forced Degradation Study: Perform a forced degradation study as outlined in the workflow below (Section 5) to generate degradation products.

-

Method Optimization: Analyze the stressed samples using the starting chromatographic conditions. Adjust the mobile phase composition, gradient, pH, and column type to achieve adequate separation (resolution > 1.5) between the parent compound and all degradation products.

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

-

Range: Define the concentration interval over which the method is precise, accurate, and linear.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

-

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Forced Degradation Study Workflow

Forced degradation (stress testing) studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following diagram illustrates a typical workflow for a forced degradation study of this compound.

Caption: Workflow for a forced degradation study.

Conclusion

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins.[1][2][3] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1][2][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a highly utilized transformation in medicinal chemistry and materials science.[2][5]

The substrate, 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone, is a valuable building block in drug discovery due to the presence of a fluorinated pyridine ring, a common motif in pharmacologically active compounds. The bromine atom at the 2-position of the pyridine ring is susceptible to displacement via cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. This application note provides a detailed protocol and representative data for the Suzuki coupling of this compound with various boronic acids.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][4][5][6] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[3][6]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions with structurally similar 2-bromopyridine derivatives and represents expected outcomes under optimized conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 8 | 75-85 |

| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 18 | 88-98 |

| 5 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 70-80 |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add potassium phosphate (2.0 mmol, 2.0 equiv). The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

-

Degassing: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the reaction mixture via syringe. The degassing of the solvents can be achieved by bubbling with an inert gas for 20-30 minutes prior to use.

-

Reaction: The reaction mixture is then heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-(5-fluoro-2-phenylpyridin-4-yl)ethanone.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The ability to construct complex amine-containing molecules from readily available aryl halides and amines has made it an indispensable tool for the synthesis of pharmaceuticals and bioactive compounds.[1][2]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone, a substrate of interest in the synthesis of various pharmaceutical intermediates. The presence of both an electron-withdrawing acetyl group and a fluoro group on the pyridine ring influences the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The palladium-amido complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.

The choice of ligand, base, and solvent is critical for the efficiency of the catalytic cycle and to minimize side reactions.

Recommended Reaction Conditions

Based on literature precedents for the Buchwald-Hartwig amination of electron-deficient 2-bromopyridines, the following conditions are recommended as a starting point for the amination of this compound.

Table 1: Recommended Reagents and Conditions

| Parameter | Recommended | Alternatives/Considerations |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) |

| Ligand | (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Xantphos, RuPhos, BrettPhos |

| Base | NaOtBu (Sodium tert-butoxide) | K₃PO₄, Cs₂CO₃ (for base-sensitive substrates) |

| Solvent | Toluene | Dioxane, THF |

| Temperature | 80-100 °C | Room temperature to 120 °C |

| Atmosphere | Inert (Nitrogen or Argon) | - |

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Pd₂(dba)₃

-

(±)-BINAP

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon) supply

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

In a separate vial, prepare the catalyst mixture by dissolving Pd₂(dba)₃ (0.02 equiv) and (±)-BINAP (0.04 equiv) in a small amount of anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Add anhydrous toluene to the reaction mixture to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.

Protocol for Amination with a Volatile Amine

For amines with low boiling points, modifications to the general procedure are necessary to prevent loss of the reagent.

Materials:

-

Same as the general procedure, with the addition of a pressure-rated sealed tube.

Procedure:

-

Follow steps 1-4 of the general procedure, using a pressure-rated sealed tube as the reaction vessel.

-

Ensure the tube is properly sealed.

-

Heat the reaction mixture to the desired temperature (typically not exceeding the pressure rating of the tube).

-

Follow steps 6-11 of the general procedure for workup and purification.

Data Presentation

The following table summarizes representative yields for the Buchwald-Hartwig amination of various substituted bromopyridines with different amines, providing an indication of the expected efficiency of the reaction with this compound.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Substituted Bromopyridines

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 |

| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 120 | High |

| 4-Bromoacetophenone | Aniline | [Pd(cinnamyl)Cl]₂ / DavePhos | DBU | Toluene | RT | 85 |

| 2-Bromopyridine | Piperidine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT | 91 |

Note: Yields are based on literature reports for similar substrates and may vary for the specific reaction of this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination experiment.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider screening different ligands, as the electronic and steric properties of the ligand can significantly impact the reaction efficiency. Increasing the reaction temperature or time may also improve conversion.

-

Side Reactions: The presence of the acetyl group may lead to side reactions under strongly basic conditions. If this is observed, switching to a milder base such as K₃PO₄ or Cs₂CO₃ may be beneficial.

-

Catalyst Deactivation: Ensure that the reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.

-

Substrate Purity: The purity of the starting materials, particularly the aryl bromide and the amine, is crucial for a successful reaction.

By following these protocols and considering the provided data and troubleshooting tips, researchers can effectively perform the Buchwald-Hartwig amination on this compound to access a variety of valuable aminated pyridine derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone as a key building block. This versatile substrate is of significant interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine motif in bioactive molecules. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions, offering generalized protocols that can be adapted and optimized for specific research needs.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3][4][5] For a substrate such as this compound, the bromine atom at the 2-position of the pyridine ring serves as a reactive handle for these transformations, allowing for the introduction of a wide array of substituents. The electron-withdrawing nature of the acetyl group and the fluorine atom can influence the reactivity of the C-Br bond, making the choice of catalyst, ligand, and reaction conditions crucial for successful coupling.

Data Presentation: Representative Reaction Conditions and Yields

While specific experimental data for palladium-catalyzed cross-coupling reactions of this compound are not widely available in the literature, the following tables provide representative conditions and expected yield ranges based on reactions with structurally similar bromopyridine derivatives. These tables are intended to serve as a guide for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner (Boronic Acid/Ester) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-90 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 70-85 |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 65-80 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 8 | 80-95 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 12 | 70-85 |

| n-Butylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 75-90 |

Table 3: Representative Conditions for Sonogashira Coupling

| Coupling Partner (Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DiPEA | DMF | 70 | 8 | 80-90 |

| 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 80 | 12 | 70-85 |

Table 4: Representative Conditions for Heck Reaction

| Coupling Partner (Alkene) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 60-75 |

| n-Butyl acrylate | Pd(OAc)₂ (3) | - | NaOAc | NMP | 130 | 18 | 65-80 |

| Cyclohexene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane | 110 | 24 | 50-65 |

Table 5: Representative Conditions for Stille Coupling

| Coupling Partner (Organostannane) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 70-85 |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Dioxane | 100 | 16 | 75-90 |

| (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (3) | AsPh₃ (6) | CuI | NMP | 90 | 10 | 65-80 |

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for optimal results with specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl or heteroaryl boronic acid with this compound.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DME)

-

Water (if using a biphasic system)

Procedure:

-

To a dry reaction vessel, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent (and water if required) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between an amine and this compound.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (2-6 mol%)

-